molecular formula C14H19N5OS B5164865 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide

Cat. No.: B5164865
M. Wt: 305.40 g/mol
InChI Key: RJFLNQYKZMINTL-UHFFFAOYSA-N
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Description

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an amino group, a methylsulfanyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.

    Introduction of the Amino Group: The amino group can be introduced by reacting the triazole intermediate with ammonia or an amine under suitable conditions.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

    Formation of the Butanamide Moiety: The final step involves the reaction of the triazole intermediate with 4-methylphenylbutanoyl chloride under basic conditions to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the butanamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino or methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated, acylated, or sulfonylated derivatives

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It can serve as a lead compound for the development of new therapeutic agents.

    Biological Research: The compound can be used as a molecular probe to study biological pathways and mechanisms, particularly those involving triazole derivatives.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may affect various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-chlorophenyl)butanamide
  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-fluorophenyl)butanamide
  • 2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-bromophenyl)butanamide

Uniqueness

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may result in distinct pharmacological properties and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

2-(3-amino-5-methylsulfanyl-1,2,4-triazol-4-yl)-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-4-11(19-13(15)17-18-14(19)21-3)12(20)16-10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3,(H2,15,17)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFLNQYKZMINTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)N2C(=NN=C2SC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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